REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]2[cH:7][cH:8][c:9]([CH:12]=[O:13])[cH:10][c:11]12.[K+:23].[K+:24].[O-:25][C:26]([O-:27])=[O:28].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33].[n:14]1[cH:15][cH:16][c:17]([B:20]([OH:21])[OH:22])[cH:18][cH:19]1>>[c:2]1(-[c:17]2[cH:16][cH:15][n:14][cH:19][cH:18]2)[cH:3][cH:4][n:5][c:6]2[cH:7][cH:8][c:9]([CH:12]=[O:13])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2nccc(Cl)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccncc1
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Name
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Type
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product
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Smiles
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O=Cc1ccc2nccc(-c3ccncc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |